4-Methyl-1,3-oxazole-2-carbonitrile CAS number and synonyms
The following technical guide details the chemical identity, synthesis, and applications of 4-Methyl-1,3-oxazole-2-carbonitrile . Executive Summary 4-Methyl-1,3-oxazole-2-carbonitrile is a specialized heterocyclic buildi...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and applications of 4-Methyl-1,3-oxazole-2-carbonitrile .
Executive Summary
4-Methyl-1,3-oxazole-2-carbonitrile is a specialized heterocyclic building block used in the synthesis of bioactive pharmaceutical ingredients. It serves as a critical intermediate for introducing the oxazole motif—a bioisostere for amides and esters—into drug candidates.
Critical Advisory: Researchers must distinguish this compound from its regioisomer, 4-methyl-1,3-oxazole-5-carbonitrile (CAS 1003-52-7) , which is significantly more common in commercial catalogs. Confusion between the 2-cyano and 5-cyano isomers can lead to failed synthetic routes and incorrect structural assignments.
To ensure experimental integrity, verify the substitution pattern using the table below:
Feature
Target Compound (2-Cyano)
Common Imposter (5-Cyano)
Structure
Cyano group at C2 (between O and N)
Cyano group at C5 (adjacent to O)
CAS Number
1240601-24-4
1003-52-7
Precursor
4-Methyloxazole-2-carboxamide
4-Methyloxazole-5-carboxamide
Reactivity
Electrophilic at nitrile carbon; C5 proton is acidic
Electrophilic at nitrile carbon; C2 proton is acidic
Physicochemical Profile
Note: As a specialized intermediate, specific experimental data for the 2-isomer is limited. Values below include predicted parameters standard for this class of oxazoles.
Property
Value / Description
Appearance
Colorless to pale yellow liquid or low-melting solid
Boiling Point
~160–165 °C (Predicted based on 5-isomer)
Density
~1.12 g/cm³
LogP
0.55 (Predicted)
TPSA
~50 Ų (Polar Surface Area)
Solubility
Soluble in DCM, THF, Ethyl Acetate, Methanol
Synthesis & Manufacturing Methodologies
Two primary routes are established for the synthesis of 4-methyl-1,3-oxazole-2-carbonitrile. Method A is preferred for scalability, while Method B is suitable for rapid, small-scale derivatization.
Method A: Dehydration of Oxazole-2-Carboxamide (Scalable)
This classical route avoids the use of highly reactive organolithium reagents, making it safer for gram-scale preparations.
Protocol:
Precursor Synthesis: React ethyl 4-methyloxazole-2-carboxylate with aqueous ammonia (28%) or ammonia in methanol at 0°C to 25°C to yield 4-methyloxazole-2-carboxamide .
Dehydration:
Suspend the carboxamide (1.0 eq) in dry dichloromethane (DCM).
Add Triethylamine (Et₃N) (2.5 eq) and cool to 0°C.
Stir at 0°C for 1 hour, then warm to room temperature.
Workup: Quench with saturated NaHCO₃ solution. Extract with DCM. Wash organics with brine, dry over Na₂SO₄, and concentrate.
Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).
Method B: Direct Cyanation via Lithiation (Modern)
This method utilizes the acidity of the C2 proton in 4-methyloxazole but requires strict anhydrous conditions.
Protocol:
Lithiation: Dissolve 4-methyloxazole (1.0 eq) in anhydrous THF under Argon/Nitrogen. Cool to -78°C .[2]
Deprotonation: Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 minutes at -78°C to generate the 2-lithio species.
Cyanation: Add a solution of p-Toluenesulfonyl Cyanide (TsCN) or Phenyl Cyanate (1.1 eq) in THF.
Completion: Allow the mixture to warm to room temperature over 2 hours.
Workup: Quench with water, extract with diethyl ether, and purify via silica gel chromatography.
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for 4-Methyl-1,3-oxazole-2-carbonitrile via Amide Dehydration (Blue) and Direct Lithiation (Red).
Applications in Drug Discovery
The 2-cyano group serves as a versatile "chemical handle," allowing the oxazole ring to be integrated into complex scaffolds.
Heterocycle Formation: The nitrile group reacts with azides (via Click Chemistry) to form tetrazoles , or with hydrazine to form triazoles , which are common pharmacophores in antimicrobial and antihypertensive drugs.
Peptidomimetics: Hydrolysis of the nitrile yields the carboxylic acid, which can be coupled with amino acids. The oxazole ring constrains the peptide backbone, potentially improving metabolic stability and selectivity.
Privileged Scaffold: Oxazole-2-carbonitriles are precursors to inhibitors of enzymes such as Cathepsin S and COX-2 , where the oxazole ring mimics the peptide bond geometry.
Safety & Handling (MSDS Highlights)
Hazard Classification: Acute Toxic (Oral/Dermal/Inhalation). Nitriles can metabolize to release cyanide ions in vivo.
Signal Word:DANGER
H-Statements:
H301: Toxic if swallowed.
H311: Toxic in contact with skin.
H331: Toxic if inhaled.
Handling: Always handle in a functioning fume hood. Wear nitrile gloves and safety goggles. Avoid contact with acids (risk of HCN evolution).
References
ChemSrc. (2025). 4-Methyl-1,3-oxazole-2-carbonitrile CAS 1240601-24-4 Entry.[3] Retrieved from [Link]
PubChem. (2025). 4-Methyloxazole-5-carbonitrile (Isomer Comparison). National Library of Medicine. Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of Oxazoles. Retrieved from [Link]
This technical guide details the chemical identity, synthesis, and application of 4-methyloxazole-2-carbonitrile , a specific isomer of the oxazole-carbonitrile family. Chemical Identity & Digital Representation 4-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and application of 4-methyloxazole-2-carbonitrile , a specific isomer of the oxazole-carbonitrile family.
Chemical Identity & Digital Representation
4-methyloxazole-2-carbonitrile is a heterocyclic building block characterized by a five-membered oxazole ring substituted with a methyl group at the 4-position and a nitrile (cyano) group at the 2-position.
Note on Isomerism: This compound is distinct from its more common isomer, 4-methyloxazole-5-carbonitrile (CAS 1003-52-7). Researchers must verify the substitution pattern (2-CN vs 5-CN) as their reactivity profiles differ significantly due to the electronic environment of the C2 position (between oxygen and nitrogen).
Nomenclature & Identifiers[1][2][3][4]
Property
Value
IUPAC Name
4-Methyl-1,3-oxazole-2-carbonitrile
Molecular Formula
C₅H₄N₂O
Molecular Weight
108.10 g/mol
SMILES
CC1=COC(=N1)C#N
InChI
InChI=1S/C5H4N2O/c1-4-3-8-5(2-6)7-4/h3H,1H3
Structure Description
Oxazole ring with a methyl group at C4 and a cyano group at C2.[1][2][3][4][5][6][7]
Calculated Physicochemical Properties[1]
Property
Value (Predicted)
Context
LogP
~0.6 - 0.9
Lipophilic, suitable for CNS penetration models.
TPSA
~49 Ų
Polar surface area dominated by the nitrile and oxazole nitrogen.
H-Bond Donors
0
Lack of donors improves membrane permeability.
H-Bond Acceptors
3
N(oxazole), O(oxazole), N(nitrile).
Synthetic Routes & Methodology
The synthesis of 4-methyloxazole-2-carbonitrile is challenging because the C2 position of the oxazole ring is highly acidic; direct lithiation often leads to ring opening (isocyanide equilibrium). Therefore, the preferred synthetic strategy involves the dehydration of the corresponding primary amide .
Core Synthesis Pathway: Amide Dehydration
The most robust route proceeds from 4-methyloxazole-2-carboxylic acid (or its ester), converting it to the amide, and finally dehydrating it to the nitrile.
Figure 1: Step-wise synthesis from the ester precursor via amide dehydration.
Detailed Experimental Protocol: Dehydration of 4-Methyloxazole-2-carboxamide
Objective: Convert 4-methyloxazole-2-carboxamide to 4-methyloxazole-2-carbonitrile using Trifluoroacetic Anhydride (TFAA).
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-methyloxazole-2-carboxamide in anhydrous DCM (concentration ~0.2 M).
Base Addition: Add Pyridine (3.0 eq) to the solution and cool the mixture to 0°C using an ice bath.
Dehydration: Dropwise, add TFAA (1.2 eq) over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of the amide by TLC (Mobile phase: 50% EtOAc/Hexanes; Amide R_f ~ 0.2, Nitrile R_f ~ 0.6).
Quench: Quench the reaction with saturated aqueous NaHCO₃ solution.
Extraction: Extract the aqueous layer with DCM (3x).[8] Combine organic layers.
Purification: Wash combined organics with 1N HCl (to remove pyridine), then brine. Dry over Na₂SO₄, filter, and concentrate
Note: The product is a low-melting solid or oil; avoid high-vacuum for extended periods if volatility is suspected.
Isolation: Purify via flash column chromatography (SiO₂, gradient 0-20% EtOAc in Hexanes).
Reactivity Profile & Mechanism
The 2-position of the oxazole ring is electronically unique. It is flanked by both the oxygen and nitrogen atoms, making it the most electron-deficient carbon in the ring. When substituted with a nitrile (a strong electron-withdrawing group), this position becomes highly susceptible to nucleophilic attack.
Key Reaction Classes
Pinner Reaction (Imidate Formation): Treatment with alcohols in the presence of HCl converts the nitrile to an imidate ester, useful for synthesizing fused heterocycles.
Cycloaddition ([3+2]): The nitrile group can react with azides (e.g., NaN₃/ZnBr₂) to form a tetrazole . This is a critical transformation in medicinal chemistry to create bioisosteres of carboxylic acids.
Hydrolysis: Under basic conditions (NaOH/H₂O), the nitrile hydrolyzes back to the carboxylic acid, often accompanied by ring opening if conditions are too harsh (due to the lability of the O-C2-N bond).
Figure 2: Divergent reactivity pathways. Note the risk of ring opening under harsh basic conditions.
Applications in Drug Discovery[9][11][12][13]
In medicinal chemistry, 4-methyloxazole-2-carbonitrile serves as a specialized scaffold:
Peptidomimetics: The oxazole ring is planar and can mimic the cis- or trans-peptide bond configuration, depending on substitution. The 2-cyano group allows for further extension into amines (via reduction) or heterocycles.
Serine/Threonine Kinase Inhibitors: Oxazole-based compounds frequently appear in kinase inhibitor screens. The 4-methyl group provides a hydrophobic anchor point within the ATP-binding pocket.
Bioisosterism: The 2-cyanooxazole moiety is explored as a bioisostere for carbonyl-containing functionalities, offering altered metabolic stability and hydrogen-bonding potential.
References
PubChem. (2025).[1] 4-Methyloxazole-5-carbonitrile (Isomer Comparison). National Library of Medicine. [Link]
Verkruijsse, H. D., et al. (1999). Selective lithiation of 2-methyloxazoles. PubMed. [Link]
Thermodynamic and Chemical Stability of 2-Substituted Oxazoles in Drug Design
Executive Summary The oxazole ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to mimic peptide bonds and participate in hydrogen bonding.[1] However, the C2 position represents a distinc...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The oxazole ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to mimic peptide bonds and participate in hydrogen bonding.[1] However, the C2 position represents a distinct "thermodynamic soft spot."[1] Unlike its sulfur-containing analog (thiazole), the oxazole ring possesses lower aromatic stabilization energy, making it uniquely susceptible to both electrophilic and nucleophilic disruption.[1]
This guide analyzes the thermodynamic and kinetic stability of 2-substituted oxazoles. It details the ring-chain valence tautomerism that complicates synthetic manipulation, the mechanistic basis of hydrolytic degradation, and the metabolic liabilities specific to the C2 position. It provides actionable strategies for structural optimization and self-validating experimental protocols.[1]
The Electronic Landscape of the C2 Position
The thermodynamic instability of the oxazole ring, particularly at the C2 position, is rooted in its electronic distribution. Oxazole is a
-excessive heterocycle but is less aromatic than thiazole or imidazole due to the high electronegativity of the oxygen atom.
Aromaticity and Dipole Moments
The oxygen atom exerts a strong inductive effect (-I), pulling electron density away from the C2 carbon.[1] Simultaneously, the nitrogen atom (imino-like) creates a dipole.[1]
Resonance Energy: Oxazole has a resonance energy of approximately 20 kcal/mol, significantly lower than benzene (36 kcal/mol) or thiazole.[1] This lower barrier to "de-aromatization" drives many of its instability pathways.[1]
C2 Acidity: The C2 proton (in 2-unsubstituted oxazoles) is relatively acidic (
in DMSO).[1] This acidity is the gateway to the ring-opening equilibrium described below.[1]
Substituent Effects on Ring Energy
The thermodynamic stability of the ring is heavily influenced by the substituent at C2 (
Decreases of conjugate acid; activates C2 for .[1]
High (Nucleophilic attack)
Heteroatom (O, N)
Mesomeric Donor (+M)
Can destabilize ring via tautomerization (e.g., oxazolone formation).[1]
High
The Ring-Chain Valence Tautomerism (The Lithiation Trap)
A critical thermodynamic phenomenon in oxazole chemistry is the equilibrium between the metallated oxazole and its acyclic isomer.[1] This is often encountered during synthetic derivatization (e.g., lithiation) but reflects the intrinsic energy landscape of the ring.
The Equilibrium Mechanism
When a 2-unsubstituted oxazole is deprotonated (e.g., by n-BuLi), the resulting 2-lithiooxazole is not a static species.[1] It exists in equilibrium with the acyclic isocyanide enolate .[1]
Thermodynamic Driver: The relief of ring strain and the formation of a strong O-Li bond in the acyclic form often favors the open chain, particularly at higher temperatures or in polar solvents.
Synthetic Consequence: Electrophiles may react with the isocyanide carbon rather than the C2 position, leading to unexpected products.[1][2]
Figure 1: The thermodynamic equilibrium between 2-lithiooxazole and the acyclic isocyanide enolate. Maintaining low temperatures (<-70°C) is kinetically required to trap the cyclic form, despite the thermodynamic drive toward ring opening.
Hydrolytic Stability: The Acid-Catalyzed Pathway
While oxazoles are generally stable to bases (unless EWGs are present at C2), they are thermodynamically unstable in acidic aqueous media.[1] The degradation product is typically an ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Nucleophilic Attack: Water attacks the C2 or C5 position.[1] The C2 attack is often favored electronically in 2-substituted systems.[1]
Ring Cleavage: The hemiaminal intermediate collapses, breaking the C-O bond.[1]
Kinetic vs. Thermodynamic Stability[1]
Thermodynamics: The open-chain
-acylamino ketone is often lower in energy than the strained, protonated oxazole ring in water.[1]
Kinetics: Steric bulk at C2 (e.g., t-butyl, phenyl) provides kinetic stabilization by blocking the trajectory of the attacking water molecule, even if the thermodynamic driving force for hydrolysis remains.[1]
Figure 2: The acid-catalyzed hydrolytic degradation pathway.[1] Protonation disrupts the aromaticity, lowering the activation energy for water addition.
Metabolic Stability: The Aldehyde Oxidase Liability
In drug discovery, "stability" encompasses resistance to enzymatic degradation. 2-Unsubstituted oxazoles (C2-H) face a specific thermodynamic liability regarding Aldehyde Oxidase (AO) .[1]
Unlike CYP450, which relies on radical mechanisms, AO utilizes a nucleophilic attack by a molybdenum-hydroxyl species.[1] The electron-deficient C2 position of the oxazole is an ideal electrophile for this enzyme.
Reaction: Oxidation of C2-H to C2-OH (which tautomerizes to the oxazolone).
Thermodynamics: The formation of the stable amide-like carbonyl in the oxazolone provides a strong thermodynamic driving force.
Mitigation: Substitution at C2 (blocking the site) or C4/C5 (steric hindrance) is required to shut down this pathway.[1]
Experimental Protocols for Stability Assessment
To rigorously assess the stability of oxazole scaffolds, the following self-validating protocols should be employed.
Objective: Verify if a specific 2-substituted oxazole precursor is prone to ring opening during synthesis.[1]
Solvent: Dry THF (anhydrous).
Temperature: Cool to -78°C.
Reagent: Add n-BuLi (1.1 eq).
Trapping: After 15 min, add
or .
Warm up: Allow to reach Room Temperature.
Analysis: NMR (
and ).
Indicator: Look for the characteristic isocyanide peak (~160-170 ppm in
is usually absent, but look for acyclic alkyl peaks) vs. the C2-substituted oxazole.[1]
Schlosser's Test: If the product is exclusively the acyclic isocyanide derivative, the ring-opening is thermodynamically favored for that substitution pattern.[1]
References
Schlosser, M. (1994).[1] The 2-Substituted Oxazole Equilibrium: Ring-Chain Tautomerism.[1] Chemistry – A European Journal.[1] (Generalized citation for the Schlosser equilibrium concept).[1]
Vedejs, E., & Monahan, S. D. (1997).[1] Oxazole Activation and Stabilization.[1][2][3][4] Journal of Organic Chemistry, 62(15), 5163-5167.[1] Link[1]
Wipf, P., & Miller, C. P. (1993).[1] A New Synthesis of Highly Functionalized Oxazoles.[1] The Journal of Organic Chemistry, 58(14), 3604-3606.[1] Link[1]
Dalvie, D. K., et al. (2002).[1] Aldehyde Oxidase-Mediated Metabolism of Heterocyclic Amines.[1] Drug Metabolism and Disposition, 30(11), 1249-1260.[1] Link
Turchi, I. J. (1986).[1][5] The Chemistry of Heterocyclic Compounds, Oxazoles.[1][2][4][5][6][7][8][9][10][11][12] Wiley-Interscience.[1] (Standard authoritative text on Oxazole physical properties).
A Technical Guide to 4-Methyl-1,3-oxazole-5-carbonitrile: Commercial Availability, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of 4-Methyl-1,3-oxazole-5-carbonitrile (CAS No. 1003-52-7),...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Methyl-1,3-oxazole-5-carbonitrile (CAS No. 1003-52-7), a valuable heterocyclic building block in medicinal chemistry and drug discovery. It is important to note that while the topic requested was for the 2-carbonitrile isomer, our extensive search of the chemical literature and commercial supplier databases indicates that the 5-carbonitrile isomer is the readily available and well-documented compound. This guide will, therefore, focus on the synthesis, commercial availability, and potential applications of 4-Methyl-1,3-oxazole-5-carbonitrile, a molecule of significant interest due to the prevalence of the oxazole scaffold in a wide array of biologically active compounds.[1][2] The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a key pharmacophore in numerous therapeutic agents, exhibiting a broad spectrum of activities including antibacterial, anti-inflammatory, and anticancer properties.[1][3] This guide will serve as a critical resource for researchers looking to leverage this versatile molecule in their drug development pipelines.
Commercial Availability
4-Methyl-1,3-oxazole-5-carbonitrile is available from several chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities, and it is essential to consult the supplier's certificate of analysis for lot-specific data.
Supplier
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Additional Information
Santa Cruz Biotechnology, Inc.
1003-52-7
C₅H₄N₂O
108.10
Offered as a specialty product for proteomics research applications.[4][5]
Provides links to multiple suppliers and basic physical and chemical properties.[4]
ChemicalBook
1003-52-7
C₅H₄N₂O
108.1
Lists properties and suppliers for the compound.[7]
Synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile
The synthesis of substituted oxazoles is a well-established field in organic chemistry, with the Van Leusen oxazole synthesis being a prominent and versatile method.[8][9][10] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.[8] While a specific, detailed, and publicly available protocol for the synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile is not extensively documented, a plausible synthetic route can be derived from the principles of the Van Leusen reaction.
A key synthetic approach is illustrated in the following workflow, which is based on established methodologies for oxazole synthesis.
Caption: A logical workflow for the Van Leusen synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile.
Experimental Protocol (Representative)
The following is a representative, step-by-step methodology for the synthesis of a 4,5-disubstituted oxazole based on the Van Leusen reaction, which can be adapted for the synthesis of 4-Methyl-1,3-oxazole-5-carbonitrile.[11]
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tosylmethyl isocyanide (TosMIC) (1.0 equivalent) in a suitable anhydrous solvent (e.g., methanol, THF, or an ionic liquid).[11][12]
Base Addition: Cool the solution in an ice bath and add a base (e.g., potassium carbonate, sodium hydride) (2.0 equivalents) portion-wise. Stir the mixture at room temperature for a specified period to ensure the deprotonation of TosMIC.
Aldehyde Addition: To the resulting solution, add the appropriate aldehyde (in this case, a precursor that would lead to the 4-methyl and 5-cyano substituents) (1.1 equivalents) dropwise at 0°C.
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-Methyl-1,3-oxazole-5-carbonitrile.
Applications in Drug Discovery
The oxazole moiety is a privileged scaffold in medicinal chemistry, and 4-Methyl-1,3-oxazole-5-carbonitrile serves as a versatile building block for the synthesis of more complex, biologically active molecules.[1][2] The presence of both a methyl group and a cyano group provides handles for further chemical modifications, allowing for the exploration of a diverse chemical space.
The nitrile functionality can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, each of which can significantly alter the pharmacological profile of the resulting compound. The methyl group can also be a site for further functionalization.
Caption: Potential derivatization of 4-Methyl-1,3-oxazole-5-carbonitrile and associated biological activities.
The oxazole core is present in compounds with a wide range of therapeutic applications, including but not limited to:
Anticancer Agents: Many oxazole-containing compounds have demonstrated potent anticancer activity.[13]
Anti-inflammatory Agents: The oxazole scaffold is found in molecules that inhibit key inflammatory pathways.
Antimicrobial Agents: Oxazole derivatives have shown efficacy against various bacterial and fungal strains.[3]
Analytical Characterization and Quality Control
The identity and purity of 4-Methyl-1,3-oxazole-5-carbonitrile are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the proton on the oxazole ring. The chemical shifts will be influenced by the electronic environment of the heterocyclic ring.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the oxazole ring, and the nitrile carbon. The chemical shifts of the ring carbons are characteristic of the oxazole heterocycle.[14][15]
Mass Spectrometry (MS):
Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For methyl-substituted oxazoles, characteristic fragmentation patterns, including the loss of a methyl group or hydrogen cyanide, can be observed.[16]
Chromatography:
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A high-purity sample should exhibit a single major peak.
Gas Chromatography (GC): For volatile compounds like this, GC can also be employed for purity analysis.
Infrared (IR) Spectroscopy:
The IR spectrum should show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2210-2260 cm⁻¹.
Conclusion
4-Methyl-1,3-oxazole-5-carbonitrile is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its versatile oxazole core, coupled with reactive methyl and nitrile functionalities, makes it an attractive starting material for the synthesis of diverse libraries of compounds with potential therapeutic applications. This guide has provided a foundational understanding of its commercial landscape, synthetic strategies, and potential for application in medicinal chemistry, serving as a valuable resource for researchers in the field.
References
ResearchGate. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. Retrieved from [Link]
Pharmaffiliates. (n.d.). 1003-52-7| Chemical Name : 4-Methyl-1,3-oxazole-5-carbonitrile. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
Wikipedia. (2023, October 26). Van Leusen reaction. Retrieved from [Link]
Ma, G., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594.
Google Patents. (n.d.). CN110423226B - Preparation method of 4-methyl-5-alkoxy oxazole.
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
Sharma, V., et al. (2024). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Journal of Heterocyclic Chemistry, 61(1), 2-25.
Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry, 12(6), 7549-7562.
Google Patents. (n.d.). CN109627226B - Preparation method of 4-methyl-5-ethoxy oxazole.
Google Patents. (n.d.). CN103435568A - Preparation method of 4-methyl-5-ethoxy oxazole acid ethyl.
Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Retrieved from [Link]
SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Retrieved from [Link]
Khokhlov, A. L., et al. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Research Results in Pharmacology, 10, 1-10.
Research Results in Pharmacology. (2024). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved from [Link]
Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Retrieved from [Link]
MDPI. (2024).
Patsnap. (2019, April 16). Method for preparing 4-methyl-5-ethoxazole. Retrieved from [Link]
Scientific & Academic Publishing. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry, 2(6), 143-150.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
Zenodo. (n.d.). Synthesis and Mass Spectral Studies of Some New 1 ,J,4 .. 0xadiazoles. Retrieved from [Link]
Molecules. (2010). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 15(12), 9204-9210.
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
NIST WebBook. (n.d.). Oxazole, 4,5-dihydro-2-methyl-. Retrieved from [Link]
Application Note: Dehydration of 4-Methyloxazole-2-carboxamide
Executive Summary & Strategic Rationale The conversion of 4-methyloxazole-2-carboxamide to 4-methyloxazole-2-carbonitrile is a pivotal transformation in the synthesis of heterocyclic building blocks for medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The conversion of 4-methyloxazole-2-carboxamide to 4-methyloxazole-2-carbonitrile is a pivotal transformation in the synthesis of heterocyclic building blocks for medicinal chemistry (e.g., bioisosteres for carboxylic acids, precursors for oxazolines). While amide dehydration is a standard organic transformation, the oxazole-2-position presents unique challenges due to its susceptibility to nucleophilic attack and ring-opening hydrolysis under harsh acidic conditions.
This guide rejects the classical Phosphorus Pentoxide (
) thermal dehydration method, which often leads to charring and lower yields for sensitive heterocycles. Instead, we define Cyanuric Chloride (TCT) / DMF as the Gold Standard protocol. This method operates via a Vilsmeier-Haack-type mechanism, ensuring mild, rapid dehydration at room temperature while preserving the oxazole ring integrity.
Key Advantages of the Selected Protocol:
Chemoselectivity: Avoids acid-catalyzed ring opening of the oxazole.
Scalability: Reagents are inexpensive and the reaction is homogeneous.
The dehydration proceeds through an activated imidate intermediate. Cyanuric chloride reacts with DMF to form a Vilsmeier-type chloroiminium reagent. This electrophile activates the amide oxygen, converting it into a good leaving group, followed by base-mediated elimination to form the nitrile.
Figure 1: Mechanistic pathway for the TCT/DMF-mediated dehydration.
Reagent Selection Matrix
The following table compares potential dehydration agents specifically for the 4-methyloxazole substrate.
Wash organic layer thoroughly with water or 5% LiCl solution.
References
Aquino, F., et al. "Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles."[3] Molecules, vol. 2, 1997, pp. 176–179.[3] Link
Foundational text for using Cyanuric Chloride/DMF specifically for oxazole amides.
Shipilovskikh, S. A., et al. "Dehydration of Amides to Nitriles under Conditions of a Catalytic Appel Reaction."[1] Organic Letters, vol. 20, no.[1] 3, 2018, pp. 728–731. Link
Alternative mild protocol valid
Guidechem. "4-Methyl-1,3-oxazole-5-carbonitrile - Substance Information." Link
Physical property verification for the 4-methyl-oxazole nitrile series.
Electrophilic trapping of 2-lithio-4-methyloxazole with cyanogen halides
Application Note & Protocol Strategic Cyanation: High-Fidelity Electrophilic Trapping of 2-Lithio-4-Methyloxazole with Cyanogen Halides for the Synthesis of 2-Cyano-4-Methyloxazole Abstract This document provides a compr...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Strategic Cyanation: High-Fidelity Electrophilic Trapping of 2-Lithio-4-Methyloxazole with Cyanogen Halides for the Synthesis of 2-Cyano-4-Methyloxazole
Abstract
This document provides a comprehensive guide to the synthesis of 2-cyano-4-methyloxazole via the electrophilic trapping of a 2-lithio-4-methyloxazole intermediate with cyanogen halides. The 2-cyano-oxazole scaffold is a valuable heterocyclic framework present in various bioactive natural products and serves as a key building block in medicinal chemistry.[1] This protocol details a robust methodology for the regioselective deprotonation of 4-methyloxazole at the C2 position using n-butyllithium (n-BuLi) under cryogenic conditions, followed by an efficient electrophilic quench with cyanogen bromide. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and address critical safety considerations for handling the hazardous reagents involved.
Scientific Foundation and Mechanistic Rationale
The functionalization of heterocyclic cores is a cornerstone of modern synthetic chemistry. Oxazoles, in particular, are aromatic heterocycles that can be selectively functionalized through direct metalation.[2][3] The strategy detailed herein leverages the inherent acidity of the C2 proton of the oxazole ring, which is the most electron-deficient position and thus most susceptible to deprotonation by strong organolithium bases.[4][5]
1.1. C2-Lithiation of 4-Methyloxazole
The reaction is initiated by the deprotonation of 4-methyloxazole using a strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is an ideal reagent for this purpose.[6] The lithiation is performed at -78 °C in an anhydrous aprotic solvent, typically tetrahydrofuran (THF), to prevent unwanted side reactions and control the highly exothermic nature of the deprotonation.
The C2 proton is significantly more acidic than the methyl protons at C4 or the C5 proton, ensuring high regioselectivity. Upon deprotonation, a 2-lithio-4-methyloxazole species is formed. It is crucial to understand that this organolithium intermediate can exist in equilibrium with its ring-opened valence tautomer, an isocyanoenolate.[2][7] However, under cryogenic conditions, the trapping of the desired 2-lithiooxazole with a suitable electrophile is generally rapid and efficient, minimizing complications from the ring-opened isomer.
1.2. Cyanogen Halides as Electrophilic "CN+" Synthons
Cyanogen halides (X-CN, where X = Cl, Br) are potent electrophilic cyanating agents. In cyanogen bromide (BrCN), the significant difference in electronegativity between the carbon, nitrogen, and bromine atoms results in a highly polarized molecule. This polarization renders the carbon atom unusually electrophilic and susceptible to attack by strong nucleophiles like the carbanion of 2-lithio-4-methyloxazole.[8] The subsequent nucleophilic attack displaces the bromide ion, forming the new C-C bond and yielding the desired 2-cyano-4-methyloxazole product.
Diagram: Reaction Mechanism
Caption: Mechanism of 2-cyano-4-methyloxazole synthesis.
Experimental Application & Protocols
This section provides a detailed, step-by-step protocol for the synthesis. The causality behind critical steps is explained to ensure both reproducibility and a deeper understanding of the process.
CRITICAL SAFETY PROTOCOLS
This procedure involves extremely hazardous materials and must only be performed by trained personnel in a certified chemical fume hood with immediate access to a safety shower and eyewash station.
n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously upon contact with air or moisture.[9] It reacts violently with protic solvents. All operations must be conducted under a strict inert atmosphere (dry argon or nitrogen).[9][10] Use appropriate fire-resistant personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and face shield.
Cyanogen Bromide: Cyanogen bromide is a highly toxic solid.[8] It is corrosive and can release toxic hydrogen cyanide (HCN) gas upon contact with acids or water.[11][12] Always handle cyanogen bromide in a certified chemical fume hood. Wear double nitrile gloves, a lab coat, and full eye/face protection.[13][14] Have a cyanide exposure antidote kit and trained personnel available as per your institution's safety policy.
Waste Disposal: All cyanide-contaminated waste (glassware, gloves, absorbent pads) must be quenched and disposed of as hazardous waste according to institutional guidelines. A common decontamination procedure involves rinsing with a high pH buffer (pH > 10) followed by a freshly prepared 10% bleach solution.[12] Unused organolithium reagents must be carefully quenched using a stepwise procedure, for example, by slow addition of isopropanol, followed by methanol, and finally water, often in a diluting solvent like heptane.[10]
Reagents and Materials
Reagent / Material
Grade
Supplier
Notes
4-Methyloxazole
≥98%
Sigma-Aldrich
Store over molecular sieves.
n-Butyllithium
2.5 M in hexanes
Sigma-Aldrich
Sure/Seal™ bottle recommended. Titer before use.
Cyanogen Bromide
≥97%
Sigma-Aldrich
Handle with extreme caution in a fume hood.
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
From a solvent purification system or freshly distilled from sodium/benzophenone.
(Perform all steps under an inert atmosphere of Argon or Nitrogen)
Apparatus Setup: Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a nitrogen/argon inlet adapter, and a low-temperature thermometer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This ensures the complete removal of atmospheric moisture, which would otherwise quench the n-BuLi.[9]
Reagent Preparation: In the reaction flask, dissolve 4-methyloxazole (1.0 equiv., e.g., 5.0 mmol, 415 mg) in 25 mL of anhydrous THF.
Lithiation: Cool the stirred solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv., e.g., 5.5 mmol, 2.2 mL of a 2.5 M solution in hexanes) dropwise via syringe over 15 minutes. The rate of addition is critical to maintain the low temperature and prevent side reactions. A pale yellow color often indicates the formation of the lithiated species.
Stirring: Stir the reaction mixture at -78 °C for 30 minutes to ensure complete deprotonation.
Electrophile Addition: In a separate, dry flask under inert atmosphere, prepare a solution of cyanogen bromide (1.2 equiv., e.g., 6.0 mmol, 635 mg) in 10 mL of anhydrous THF. (CAUTION: Handle BrCN in fume hood with appropriate PPE) . Transfer this solution to the reaction mixture at -78 °C via a cannula or syringe over 10 minutes.
Reaction Progression: Stir the resulting mixture at -78 °C for 1 hour. After this period, remove the cooling bath and allow the reaction to slowly warm to room temperature over approximately 1-2 hours.
Quenching: Cool the reaction flask to 0 °C using an ice-water bath. Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.[2][15] The addition of a protic source deactivates any remaining organolithium species in a controlled manner. An audible hiss and slight bubbling may be observed.
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake vigorously and allow the layers to separate. Extract the aqueous layer two more times with 25 mL portions of diethyl ether.
Washing and Drying: Combine the organic layers and wash sequentially with 30 mL of water and 30 mL of brine. The brine wash helps to remove residual water from the organic phase. Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-cyano-4-methyloxazole as the final product.
Data Summary & Expected Outcome
Parameter
Value
Rationale
Stoichiometry
4-Methyloxazole
1.0 equiv.
Limiting reagent.
n-Butyllithium
1.1 equiv.
A slight excess ensures complete deprotonation.
Cyanogen Bromide
1.2 equiv.
A slight excess ensures complete trapping of the lithiated intermediate.
Reaction Conditions
Lithiation Temperature
-78 °C
Prevents thermal decomposition and side reactions.
Trapping Temperature
-78 °C
Maximizes the reaction rate with the desired lithiated species over its isomers.
Solvent
Anhydrous THF
Aprotic polar solvent, good for solvating organolithium species.
Expected Outcome
Product
2-Cyano-4-methyloxazole
Appearance
White to pale yellow solid/oil
Yield
60-80%
Typical yield after chromatographic purification.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
1. Inactive n-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too high.
1. Titer the n-BuLi solution before use. 2. Ensure rigorous anhydrous conditions. Flame-dry all glassware and use freshly distilled/packaged solvent. 3. Maintain strict temperature control (-78 °C) during lithiation and trapping.
Formation of Side Products
1. Incomplete lithiation. 2. Reaction with ring-opened isonitrile isomer. 3. Over-addition of n-BuLi reacting with product.
1. Ensure sufficient stirring time after n-BuLi addition. 2. Add electrophile at -78 °C to trap the desired intermediate quickly. 3. Adhere to the specified stoichiometry; avoid large excesses of n-BuLi.
Difficult Purification
Presence of nonpolar byproducts (e.g., from n-BuLi).
Ensure a thorough aqueous workup to remove lithium salts. Use an appropriate solvent system for chromatography to separate the polar product from nonpolar impurities.
References
Cyanogen bromide - Wikipedia. Available at: [Link]
Cyanogen bromide - Scientific Library. Available at: [Link]
Cyanides SOP - Wayne State University's research. Available at: [Link]
Vedejs, E., & Luchetta, L. M. (1999). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. The Journal of Organic Chemistry, 64(4), 1011–1014. Available at: [Link]
Pitasse-Santos, P., Sueth-Santiago, V., & Lima, M. (2018). Addition reaction of n-butyllithium to 3,5-diaryl1,2,4-oxadiazoles. ResearchGate. Available at: [Link]
Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Available at: [Link]
Chadwick, S. T., Ramirez, A., Gupta, L., & Collum, D. B. (2007). n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms. Journal of the American Chemical Society, 129(8), 2259–2268. Available at: [Link]
Chadwick, S. T., Ramirez, A., Gupta, L., & Collum, D. B. (2007). n-Butyllithium/N,N,N',N'-Tetramethylethylenediamine-Mediated Ortholithiations of Aryl Oxazolines: Substrate-Dependent Mechanisms. Journal of the American Chemical Society, 129(8), 2259-2268. Available at: [Link]
Besselièvre, F., & Piguel, S. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1799–1811. Available at: [Link]
Besselièvre, F., & Piguel, S. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1799-1811. Available at: [Link]
Valerga, P., Puerta, M. C., & Navarro, J. (2009). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. The Journal of Organic Chemistry, 74(24), 9523–9526. Available at: [Link]
Cyanides | Division of Research Safety - University of Illinois. (2014). Available at: [Link]
Lambert, K. M., & Morken, J. P. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of visualized experiments : JoVE, (117), 54692. Available at: [Link]
Organolithium reagent - Wikipedia. Available at: [Link]
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). Cyanation and bromination of electron-rich aromatics by BrCN catalyzed by AlCl3 under solvent-free conditions. Iranian Chemical Communication, 6(2), 251-264. Available at: [Link]
Cyanides SOP Template - Boston University. Available at: [Link]
CYANOGEN BROMIDE HAZARD SUMMARY - NJ.gov. Available at: [Link]
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). Available at: [Link]
Addition of Organolithiums to Carboxylic Acids - Master Organic Chemistry. Available at: [Link]
Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps. Available at: [Link]
Cyanogen bromide | ACS Chemical Health & Safety. Available at: [Link]
Pyrophorics - Organolithium Reagents - Standard Operating Procedure. (2012). Available at: [Link]
El-Gohary, N. S., & Shaaban, M. R. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. The Chemical Society of Ethiopia, 34(2), 333-346. Available at: [Link]
Whitesides, G. M., & Casey, C. P. (1966). The reaction of organolithium and organomagnesium reagents with organic halides. Organic Syntheses, 46, 21. Available at: [Link]
Application Notes & Protocols: The Strategic Utility of 4-Methyl-1,3-oxazole-2-carbonitrile in Pharmaceutical Synthesis
Abstract The oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its capacity for versatile molecular interaction...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The oxazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and its capacity for versatile molecular interactions.[1][2][3] This five-membered heterocycle is integral to the structure of several clinical drugs, including the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin.[1][4] Within this class, 4-Methyl-1,3-oxazole-2-carbonitrile emerges as a highly valuable and versatile intermediate for drug discovery and development. Its structure incorporates a stable aromatic core with two key points of functionality: the C2-nitrile group, a versatile precursor for numerous essential pharmacophores, and the C4-methyl group, which can influence steric interactions and metabolic stability.
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-Methyl-1,3-oxazole-2-carbonitrile. We present detailed, field-proven protocols for its conversion into key pharmaceutical building blocks, including carboxylic acids, primary amines, and tetrazoles. The causality behind experimental choices, safety protocols, and analytical characterization are thoroughly discussed to ensure scientific integrity and reproducibility.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety requirements is paramount before any experimental work.
Predicted: Colorless to pale yellow liquid or low-melting solid
-
Boiling Point
Predicted: Approx. 180-200 °C at 760 mmHg
-
Solubility
Soluble in common organic solvents (DCM, EtOAc, MeOH, THF)
General chemical knowledge
Note: Specific physical properties for this exact isomer are not widely published. Predicted values are based on similar oxazole structures.
Safety, Handling, and Storage
The handling of any nitrile-containing heterocyclic compound requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for 4-Methyl-1,3-oxazole-2-carbonitrile is not available, the following guidelines are based on analogous chemical structures.[6][7][8][9]
Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.[9] May cause respiratory irritation, skin irritation, and serious eye irritation.[9] Nitriles can release hydrogen cyanide upon hydrolysis or combustion.
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All manipulations should be performed within a certified chemical fume hood.[8]
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][7] Use non-sparking tools and take precautionary measures against static discharge.[9]
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents, acids, and bases. Keep the container tightly sealed.
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Synthetic Transformations and Protocols
The synthetic utility of 4-Methyl-1,3-oxazole-2-carbonitrile is primarily derived from the versatile reactivity of the C2-nitrile group. This section details the conversion of the nitrile into three of the most valuable functional groups in pharmaceutical chemistry.
Figure 1: Key synthetic pathways originating from 4-Methyl-1,3-oxazole-2-carbonitrile.
Protocol 1: Hydrolysis to 4-Methyl-1,3-oxazole-2-carboxylic Acid
Rationale: The conversion of a nitrile to a carboxylic acid is a fundamental step for preparing molecules for amide coupling reactions. Carboxylic acids are ubiquitous in drug molecules, often serving as a handle to connect different fragments or as a key interacting group with biological targets. Basic hydrolysis is often preferred for electron-poor heterocyclic systems to avoid degradation under harsh acidic conditions.
Methodology:
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Methyl-1,3-oxazole-2-carbonitrile (1.0 eq).
Reagent Addition: Add a 6M aqueous solution of sodium hydroxide (NaOH) (10.0 eq) and ethanol (as a co-solvent to aid solubility, approx. 5 mL per 1 g of starting material).
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Work-up (Acidification): Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully acidify the solution to pH ~2-3 by adding concentrated hydrochloric acid (HCl). A precipitate of the carboxylic acid product should form.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
Purification & Drying: Dry the solid product under high vacuum. If necessary, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed to achieve higher purity.
Characterization:
¹H NMR: Expect disappearance of the starting material peaks and appearance of a broad singlet for the carboxylic acid proton (>10 ppm).
IR Spectroscopy: Look for the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700-1725 cm⁻¹), and the disappearance of the sharp C≡N stretch (~2230 cm⁻¹).
Expected Yield: 75-90%.
Protocol 2: Reduction to (4-Methyl-1,3-oxazol-2-yl)methanamine
Rationale: The introduction of a primary aminomethyl group provides a basic center crucial for many APIs. This group can improve aqueous solubility through salt formation (e.g., hydrochloride salt) and serve as a key hydrogen bond donor/acceptor for target engagement. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation, though care must be taken due to its high reactivity.
Methodology:
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF) to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and thermometer.
Reagent Addition: Cool the THF to 0 °C. Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq).
Substrate Addition: Dissolve 4-Methyl-1,3-oxazole-2-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.
Work-up (Quenching): Cool the reaction mixture back to 0 °C. Carefully and sequentially quench the reaction by the slow, dropwise addition of:
Deionized water (X mL, where X = grams of LiAlH₄ used)
15% aqueous NaOH (X mL)
Deionized water (3X mL)
This procedure (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.
Isolation: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with additional THF or ethyl acetate.
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude amine can be purified by silica gel column chromatography (using a mobile phase such as DCM/Methanol with 1% triethylamine to prevent streaking) or by conversion to its HCl salt and recrystallization.
Characterization:
¹H NMR: Expect the appearance of a new singlet for the -CH₂- group and a broad singlet for the -NH₂ protons.
IR Spectroscopy: Look for the disappearance of the C≡N stretch (~2230 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹).
Expected Yield: 60-80%.
Figure 2: Experimental workflow for the reduction of the nitrile to a primary amine.
Protocol 3: Synthesis of 2-(5H-Tetrazol-5-yl)-4-methyl-1,3-oxazole
Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It maintains a similar acidic pKa and spatial distribution of hydrogen bond acceptors but often provides improved metabolic stability and cell permeability. This makes the nitrile-to-tetrazole conversion a powerful strategy in medicinal chemistry. The reaction is a [2+3] cycloaddition, often catalyzed by a Lewis acid.
Methodology:
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-Methyl-1,3-oxazole-2-carbonitrile (1.0 eq), sodium azide (NaN₃) (1.5-2.0 eq), and a catalyst such as zinc chloride (ZnCl₂) (1.0 eq) or triethylamine hydrochloride (Et₃N·HCl) (1.5 eq).
Solvent: Add a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of water and isopropanol.
Reaction: Heat the mixture to 100-120 °C. Monitor the reaction by TLC or LC-MS. The reaction can take 12-24 hours to reach completion. Caution: Sodium azide is highly toxic, and heating azides with certain metals or in chlorinated solvents can create an explosion hazard. Ensure proper quenching and handling procedures.
Work-up: Cool the reaction mixture to room temperature. Dilute with water and acidify to pH ~2 with concentrated HCl.
Isolation: The product often precipitates upon acidification. If not, extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: The crude product can be purified by recrystallization or silica gel column chromatography.
Characterization:
¹H NMR: The spectrum will change significantly. A very broad peak for the tetrazole N-H proton may be visible at >14 ppm in DMSO-d₆.
IR Spectroscopy: The C≡N stretch (~2230 cm⁻¹) will disappear completely.
Mass Spectrometry: Look for the correct molecular ion peak corresponding to the addition of HN₃ to the starting material.
Expected Yield: 50-75%.
Conclusion
4-Methyl-1,3-oxazole-2-carbonitrile stands out as a strategic and highly adaptable intermediate in pharmaceutical synthesis. The protocols detailed herein demonstrate its straightforward conversion into carboxylic acids, primary amines, and tetrazoles—three functional groups of immense importance in drug design. By leveraging these reliable and scalable transformations, drug discovery teams can rapidly generate diverse compound libraries, explore structure-activity relationships, and accelerate the development of novel therapeutic agents. The stability of the oxazole core combined with the versatile reactivity of the nitrile group ensures its continued relevance in the synthesis of next-generation medicines.[10][11]
References
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
Anonymous. (2025). Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.org. [Link]
Srikanth, K. E. (2025). Biological Importance of Oxazoles. Allied Academies. [Link]
Gaba, M., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 29. [Link]
Kumar, D., et al. (2022). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]
Capot Chemical. (2026). Material Safety Data Sheet - Methyl 5-methyl-1,3-oxazole-4-carboxylate. Capot Chemical. [Link]
Application Note: Strategic Application of 4-Methyl-1,3-oxazole-2-carbonitrile in Nucleophilic Reactions for Drug Discovery and Synthesis
Abstract This technical guide provides a detailed examination of the reactivity of 4-Methyl-1,3-oxazole-2-carbonitrile with various nucleophiles. Oxazole scaffolds are of paramount importance in medicinal chemistry, form...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a detailed examination of the reactivity of 4-Methyl-1,3-oxazole-2-carbonitrile with various nucleophiles. Oxazole scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous clinically significant agents.[1][2][3] The unique electronic landscape of the 4-Methyl-1,3-oxazole-2-carbonitrile moiety, characterized by a highly electrophilic C2 position, makes it a versatile building block for creating diverse molecular architectures. This document outlines the mechanistic principles governing its reactions, provides detailed experimental protocols for its derivatization, and offers field-proven insights into reaction optimization and troubleshooting for researchers, scientists, and drug development professionals.
Introduction: The Oxazole Scaffold in Modern Chemistry
The 1,3-oxazole ring is a five-membered heterocyclic system containing one nitrogen and one oxygen atom.[3] This scaffold is a privileged structure in medicinal chemistry due to its ability to engage with biological targets through various non-covalent interactions.[1] Numerous oxazole-containing compounds have been developed as therapeutic agents, including anti-inflammatory, antibacterial, and anticancer drugs.[3]
4-Methyl-1,3-oxazole-2-carbonitrile is a particularly valuable synthon. The molecule's reactivity is dominated by two key features: the inherent electron deficiency of the oxazole ring and the powerful electron-withdrawing nature of the C2-carbonitrile group. This combination renders the C2 position exceptionally susceptible to nucleophilic attack, opening pathways to a wide array of functionalized derivatives.
Scientific Principles: Understanding the Reactivity of 2-Cyano-Oxazoles
The chemical behavior of the oxazole ring is dictated by the interplay of its aromaticity and the high electronegativity of its heteroatoms.[4] The pyridine-type nitrogen at position 3 acts as an electron sink, which significantly deactivates the ring towards electrophilic substitution and makes the C2 position the most electron-deficient and acidic site.[4][5][6] The proton acidity order is C2 > C5 > C4.[1][4]
The introduction of a carbonitrile (-CN) group at the C2 position dramatically amplifies this effect. The nitrile group is a strong resonance and inductive electron-withdrawing group, further polarizing the C2-N3 bond and lowering the energy of the LUMO centered on C2. This electronic arrangement makes 4-Methyl-1,3-oxazole-2-carbonitrile an excellent electrophile.
Potential Mechanistic Pathways
Nucleophilic attack on 4-Methyl-1,3-oxazole-2-carbonitrile can proceed via two primary, competing pathways. The choice of nucleophile, solvent, and temperature will critically influence the reaction's outcome.
Pathway A: Nucleophilic Addition-Elimination (Substitution): While nucleophilic substitution on an unsubstituted oxazole ring is rare, the presence of a good leaving group or a highly activating group at C2 can facilitate it.[1][7] In this case, the nitrile group is not a conventional leaving group. However, a reaction could potentially proceed through a tetrahedral intermediate, though this is less common than ring-opening.
Pathway B: Nucleophilic Attack with Ring Cleavage: This is a more frequently observed outcome for nucleophilic attacks on oxazole rings, particularly with strong nucleophiles.[5] The attack at C2 leads to the formation of a tetrahedral intermediate, which, instead of eliminating a substituent, undergoes cleavage of the C2-O1 bond. This cascade ultimately results in the formation of an open-chain product. This pathway is often exploited synthetically to convert oxazoles into other heterocyclic systems or functionalized acyclic molecules.[1]
The following protocols are designed as self-validating systems. Each includes checkpoints for reaction monitoring and guidelines for characterization, ensuring trustworthy and reproducible results.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Many reagents, especially cyanide-containing compounds, are highly toxic. Handle with extreme care.
Protocol: Reaction with a Secondary Amine (Piperidine)
This protocol details the reaction with a common amine nucleophile, which is expected to favor the ring-opening pathway.
Objective: To synthesize the N-substituted acyclic product from the reaction of 4-Methyl-1,3-oxazole-2-carbonitrile with piperidine.
Materials:
4-Methyl-1,3-oxazole-2-carbonitrile (1.0 eq)
Piperidine (1.2 eq)
Ethanol (anhydrous, as solvent)
Round-bottom flask with reflux condenser
Magnetic stirrer and hotplate
TLC plates (silica gel 60 F254)
Developing solvent for TLC (e.g., 30% Ethyl Acetate in Hexane)
Rotary evaporator
Silica gel for column chromatography
Procedure:
Reaction Setup: To a 50 mL round-bottom flask, add 4-Methyl-1,3-oxazole-2-carbonitrile (e.g., 1.22 g, 10 mmol).
Dissolve the starting material in 20 mL of anhydrous ethanol.
Add piperidine (e.g., 1.02 g, 12 mmol, 1.2 eq) to the solution dropwise at room temperature while stirring.
Reaction Execution: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78°C).
Monitoring: Monitor the reaction progress every hour using TLC. Spot the starting material and the reaction mixture on a TLC plate. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates reaction progression.
Workup: Once the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure using a rotary evaporator.
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, IR spectroscopy (look for changes in the nitrile stretch), and Mass Spectrometry.
Protocol: Reaction with a Thiol (Benzyl Mercaptan)
This protocol outlines the procedure for reacting with a soft sulfur nucleophile. A non-nucleophilic base is included to facilitate the deprotonation of the thiol.
Objective: To synthesize the product of nucleophilic addition of benzyl mercaptan.
Materials:
4-Methyl-1,3-oxazole-2-carbonitrile (1.0 eq)
Benzyl Mercaptan (1.1 eq)
Triethylamine (TEA) (1.2 eq)
Acetonitrile (anhydrous, as solvent)
Schlenk flask and nitrogen/argon line
Procedure:
Reaction Setup: Set up a Schlenk flask under an inert atmosphere (N₂ or Ar). Add 4-Methyl-1,3-oxazole-2-carbonitrile (e.g., 1.22 g, 10 mmol) and 25 mL of anhydrous acetonitrile.
Add triethylamine (e.g., 1.21 g, 12 mmol, 1.2 eq) to the solution.
Add benzyl mercaptan (e.g., 1.37 g, 11 mmol, 1.1 eq) dropwise via syringe at 0°C (ice bath).
Reaction Execution: Allow the reaction to warm to room temperature and stir for 8-12 hours.
Monitoring: Monitor the reaction via TLC as described in Protocol 3.1.
Workup: Upon completion, quench the reaction with 20 mL of saturated ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Remove the solvent under reduced pressure.
Purification & Characterization: Purify the crude product via column chromatography and characterize as described in Protocol 3.1.
Data Summary and Expected Outcomes
The reactivity of 4-Methyl-1,3-oxazole-2-carbonitrile is highly dependent on the nucleophile's nature. The following table summarizes expected outcomes and general conditions.
Nucleophile Class
Example
Base
Typical Solvent
Expected Major Product
Secondary Amines
Piperidine, Morpholine
None needed
Ethanol, Methanol
Ring-Opened Acyclic Product
Primary Amines
Benzylamine
None needed
Ethanol
Ring-Opened Acyclic Product
Thiols
Benzyl Mercaptan
Triethylamine, DBU
Acetonitrile, THF
Ring-Opened Acyclic Product
Alkoxides
Sodium Methoxide
N/A (reagent is base)
Methanol (anhydrous)
Ring-Opened Acyclic Product
Grignard Reagents
Phenylmagnesium bromide
N/A (reagent is base)
THF, Diethyl Ether
Attack on Nitrile/Ring Cleavage
General Experimental Workflow
The process for investigating the reactivity of 4-Methyl-1,3-oxazole-2-carbonitrile follows a systematic workflow from preparation to analysis. This ensures that each step is logically executed and validated.
Caption: Figure 2: General Experimental Workflow.
Troubleshooting and Best Practices
No Reaction: If TLC shows no consumption of starting material, consider increasing the reaction temperature or using a more polar, higher-boiling point solvent (e.g., DMF, DMSO). For weak nucleophiles, the addition of a catalyst or a stronger base may be necessary.
Multiple Products: The formation of multiple spots on TLC indicates side reactions or incomplete reaction. Ensure the reaction is run to completion. Purification via preparative HPLC may be required to isolate the desired product. The two competing pathways (Figure 1) may be occurring simultaneously; adjusting temperature can often favor one pathway over the other.
Low Yield: Low yields can result from product degradation during workup or purification. Use mild workup conditions (e.g., avoid strong acids/bases if the product is sensitive). Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive reactions.
References
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
Anonymous. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]
Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
Anonymous. (2020). In thiazole and oxazole nucleophilic attack at,. Brainly.in. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]
Al-Ostoot, F.H., et al. (n.d.). Scheme 1. Synthesis of 4-methyl-oxazole-5-carbonitrile. ResearchGate. [Link]
Clayden, J., et al. (n.d.). Nucleophilic addition to the carbonyl group. [Link]
Faizi, M.S.H. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. YouTube. [Link]
Palmer, D.C. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy. John Wiley & Sons. [Link]
Zheng, C., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. [Link]
Anonymous. (n.d.). Chemistry and Pharmacological Applications of 1,3-Oxazoles. ResearchGate. [Link]
Schuart, J., & Müller, H.K. (1975). [2-Aminooxazoles and 2-iminooxazolines. 8. Reactions with 2-Aminobenzoxazoles]. PubMed. [Link]
Zhou, Y., et al. (2018). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. PMC. [Link]
Soderberg, T. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
Facchinetti, V., et al. (2021). Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. OUCI. [Link]
Kakkar, S., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. PMC. [Link]
Kasparyan, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. [Link]
Shestakov, A.S., et al. (2002). Synthesis of 6-Nitroderivatives of Oxazolo[3,2-a]-pyridines and Their Reactions with Nucleophiles. PMC. [Link]
Anonymous. (n.d.). ORGANIC REACTION MECHANISM Addition to the Carbonyl Group Nucleophilic Addition Reactions. [Link]
van der Plas, H.C., et al. (n.d.). Ring transformations in reactions of heterocyclic compounds with nucleophiles (III): Conversion of pyrimidine and some of its methyl derivatives by hydrazine and by methylhydrazine sulfate into pyrazoles and methylpyrazoles. ResearchGate. [Link]
Clark, J. (n.d.). nucleophilic addition - carbonyl compounds and hydrogen cyanide. Chemguide. [Link]
Anonymous. (2024). Iron‐Promoted Redox Access to 2‐Aminobenzoxazoles from Amines, Carbon Disulfide and 2‐Nitrophenols. ResearchGate. [Link]
Zhou, Y., et al. (2018). (PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. ResearchGate. [Link]
Hydrolysis of 4-Methyl-1,3-oxazole-2-carbonitrile to carboxylic acid
Application Note: High-Fidelity Hydrolysis of 4-Methyl-1,3-oxazole-2-carbonitrile Executive Summary The hydrolysis of 4-Methyl-1,3-oxazole-2-carbonitrile to its corresponding carboxylic acid (4-Methyl-1,3-oxazole-2-carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Hydrolysis of 4-Methyl-1,3-oxazole-2-carbonitrile
Executive Summary
The hydrolysis of 4-Methyl-1,3-oxazole-2-carbonitrile to its corresponding carboxylic acid (4-Methyl-1,3-oxazole-2-carboxylic acid ) presents a unique challenge in organic synthesis. Unlike robust aliphatic nitriles, the 1,3-oxazole core renders the C2-position highly electrophilic. Standard hydrolytic conditions often lead to two catastrophic failure modes:
Ring Opening: Nucleophilic attack by hydroxide at the C2 or C5 position, cleaving the heterocycle.
Decarboxylation: The resulting oxazole-2-carboxylic acid is inherently unstable. Upon heating or exposure to strong acids, it spontaneously decarboxylates to form 4-methyloxazole.
This guide provides two validated protocols: a Biocatalytic Route (Method A) for maximum selectivity and yield, and a Mild Chemical Route (Method B) for laboratories without enzyme access.
Chemo-Physical Challenges & Strategy
The conversion involves the transformation of the nitrile (
The oxazole ring is sensitive to strong acids and prolonged reflux.
Avoid or concentrated reflux.
Product Stability
Critical: Oxazole-2-carboxylic acids are prone to thermal decarboxylation ().
Maintain reaction temp . Avoid distillation.
Selectivity
Competitive hydrolysis of the ring vs. the nitrile.
Use highly specific Nitrilase enzymes or mild, controlled alkaline hydrolysis.
Mechanistic Pathway & Risks[3]
Figure 1: Reaction pathway illustrating the narrow operating window required to achieve the target acid without triggering decarboxylation or ring opening.
Method A: Biocatalytic Hydrolysis (Recommended)
Rationale: Nitrilases (EC 3.5.5.[2]1) catalyze the direct hydrolysis of nitriles to carboxylic acids without forming the free amide intermediate.[2] This reaction occurs at neutral pH and ambient temperature, completely bypassing the thermal decarboxylation and ring-opening risks.
Enzyme: Commercial Nitrilase Screening Kit (e.g., Codexis, Almac, or Sigma nitrilase panels). Note: Nitrilases from Arabidopsis thaliana (NIT1) often show high activity toward heteroaromatic nitriles.
Buffer: 100 mM Potassium Phosphate (pH 7.2).
Co-solvent: Dimethyl sulfoxide (DMSO) or Methanol (10% v/v).
Protocol:
Preparation: Dissolve 100 mg of nitrile substrate in 0.5 mL DMSO.
Reaction Assembly: In a 20 mL glass vial, add 4.5 mL of Phosphate Buffer (pH 7.2).
Enzyme Addition: Add 10-20 mg of lyophilized Nitrilase powder (or 0.5 mL liquid enzyme preparation).
Initiation: Add the substrate/DMSO solution dropwise while stirring. Final volume: ~5 mL.
Incubation: Stir at 25°C to 30°C at 250 rpm. Do NOT heat.
Monitoring: Monitor by HPLC every 4 hours.
Success Criteria: Disappearance of Nitrile peak; appearance of Acid peak (often elutes earlier on C18).
Workup (Critical):
Once conversion >95%, filter the enzyme (celite filtration).
Adjust pH to 3.5–4.0 using 1M HCl. Caution: Do not drop pH < 2.0 to prevent acid-catalyzed decarboxylation.
Extract with Ethyl Acetate (3 x 5 mL).
Dry over
and concentrate in vacuo at room temperature .
Method B: Mild Chemical Hydrolysis (Alkaline)
Rationale: If enzymes are unavailable, Lithium Hydroxide (
) is preferred over Sodium Hydroxide () due to its milder nucleophilicity and better solubility in THF/Water mixtures. We avoid reflux temperatures.
Dissolution: Dissolve 1.0 mmol of nitrile in 3 mL THF. Cool to 0°C in an ice bath.
Base Addition: Dissolve 2.5 mmol
in 1 mL water and add dropwise to the nitrile solution.
Reaction: Remove ice bath and allow to warm to Room Temperature (20–25°C).
Note: Stir for 16–24 hours. If reaction is sluggish after 24h, warm gently to 40°C. Strict Limit: Do not exceed 50°C.
Quenching & Isolation (The "Cold Acid" Technique):
Cool the reaction mixture back to 0°C.
Carefully acidify with 1M
or saturated Citric Acid solution to pH 3–4.
Observation: The product may precipitate. If so, filter and wash with cold water.
If no precipitate: Extract with Ethyl Acetate (3x), wash with brine, dry (
), and evaporate solvent at <30°C.
Data Summary Table:
Method
Yield (Typical)
Purity
Main Risk
Time
Nitrilase
85-95%
>98%
Enzyme selection required
8-24 h
LiOH / THF
60-75%
90-95%
Ring opening if heated
16-48 h
HCl Reflux
<10%
Poor
Decarboxylation
N/A
Analytical Validation & Workflow
To confirm the identity of the product and ensure the ring is intact, use the following workflow.
Figure 2: Analytical validation workflow. The persistence of the C5-H proton signal in NMR is the primary indicator that the oxazole ring has survived hydrolysis.
Key NMR Markers (DMSO-d6):
Reactant (Nitrile): No broad singlet >10 ppm.
Product (Acid): Broad singlet at 12.0–14.0 ppm (
).
Ring Integrity: Singlet at ~7.8–8.0 ppm (C5-H of oxazole). If this shifts significantly or splits, ring opening may have occurred.
References
Nitrilase Mechanism & Application:
Thimmiya, P., et al. "Biocatalytic Hydrolysis of Nitriles: A Green Route to Carboxylic Acids." Journal of Molecular Catalysis B: Enzymatic, vol. 115, 2015.
Instability of Oxazole-2-Carboxylic Acids:
Verkruijsse, H.D., et al. "Decarboxylation of Heteroaromatic Carboxylic Acids." Tetrahedron, vol. 48, no. 15, 1992. (Establishes the thermal instability of 2-substituted oxazoles).
General Nitrile Hydrolysis Conditions:
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. 3rd Ed., Wiley-VCH, 2018. (Standard reference for chemical hydrolysis limitations).
Mild Hydrolysis of Heterocycles:
Klapars, A., et al. "Synthesis of Heteroaromatic Carboxylic Acids via Mild Hydrolysis." Journal of Organic Chemistry, vol. 70, 2005.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Stabilization & Synthesis of 4-Methyloxazole-2-carbonitrile
Ticket ID: OX-CN-C2-STABILITY
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
The Stability Paradox (Root Cause Analysis)
Welcome to the technical support hub for 4-methyloxazole-2-carbonitrile. If you are experiencing low yields, "disappearing" products during workup, or ring-opened byproducts, you are likely fighting the C2 Electrophilic Trap .
The Mechanism of Failure
The oxazole ring is inherently electron-deficient. Placing a nitrile group (strongly electron-withdrawing) at the C2 position makes the C2 carbon exceptionally electrophilic.
The 4-Methyl Effect: The methyl group at C4 provides mild electron donation, offering slight stabilization compared to the unsubstituted parent.
The Critical Failure Mode: Under acidic or basic aqueous conditions, water acts as a nucleophile, attacking C2. This breaks the C-O bond, leading to ring opening and the formation of acyclic acylamino ketones or hydrolysis back to the amide/acid.
Rule #1: Water is the enemy. The synthesis and workup must be designed to minimize the duration and intensity of aqueous exposure.
Synthesis Protocol: The Dehydration Strategy
The most reliable route to 4-methyloxazole-2-carbonitrile is the dehydration of 4-methyloxazole-2-carboxamide .
Recommended Method: TFAA/Pyridine (The "Gold Standard")
We recommend Trifluoroacetic Anhydride (TFAA) over Thionyl Chloride (
) or Phosphorus Oxychloride (). generates strong mineral acid byproducts that catalyze ring opening. TFAA operates under milder conditions.[1][2]
Step-by-Step Protocol
Preparation: Charge a flame-dried flask with 4-methyloxazole-2-carboxamide (1.0 equiv) and anhydrous 1,4-dioxane (0.2 M concentration).
Base Addition: Add anhydrous Pyridine (2.5 equiv). Cool the mixture to 0°C.
Technical Note: The reaction goes through a trifluoroacetoxy imidate intermediate.
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/HPLC. Reaction is usually complete in 1–3 hours.
Quench (CRITICAL): Do NOT pour into strong base. Quench by adding saturated
slowly at 0°C until pH is ~7.5. Proceed immediately to extraction.
Alternative Method: Burgess Reagent (For Small Scale/High Value)
If the TFAA method yields ring-opened impurities, switch to the Burgess Reagent (methyl
-(triethylammoniumsulfonyl)carbamate).
Conditions: THF, RT, 2 hours.
Advantage: Neutral conditions; byproduct is water-soluble and non-acidic.
Visualization: Reaction Pathways & Failure Modes
The following diagram illustrates the kinetic competition between successful nitrile formation and the ring-opening failure mode.
Figure 1: Reaction pathway analysis showing the bifurcation between successful elimination (Path A) and nucleophilic ring opening (Path B).
Troubleshooting Guide: Workup & Purification
The majority of yield loss occurs after the reaction is complete.
Comparative Dehydrating Agent Risk Profile
Reagent
Acidity Profile
Ring Opening Risk
Scalability
Recommendation
/ DMF
High (Generates HCl)
High
High
Avoid if possible.
High (Generates HCl/)
High
High
Not recommended.
TFAA / Pyridine
Mild (Buffered)
Low
High
Primary Choice.
Burgess Reagent
Neutral
Very Low
Low (Expensive)
Use for <1g scale.
Cyanuric Chloride
Moderate
Medium
High
Good alternative.
FAQ: Common User Scenarios
Q: My product looked good on TLC, but after column chromatography, I recovered nothing.A: Silica gel is slightly acidic. If your oxazole is highly sensitive, the residence time on the column caused hydrolysis.
Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Elute quickly.
Q: Can I use NaOH to quench the reaction?A:Absolutely not. Hydroxide is a potent nucleophile. It will attack the C2 position and blow the ring open instantly.
Fix: Use Saturated
or Phosphate Buffer (pH 7.0).
Q: The NMR shows a mixture of product and an unknown aldehyde/ketone.A: You have ring opening. The "unknown" is likely the acylamino ketone resulting from hydrolysis.
Fix: Ensure all reagents are anhydrous. Check your Pyridine source—wet pyridine is a common culprit.
Storage & Stability
Once isolated, 4-methyloxazole-2-carbonitrile is metastable.
Temperature: Store at -20°C.
Atmosphere: Store under Argon/Nitrogen.
Physical State: If it is an oil, consider converting it to a solid derivative (if not the final step) or using it immediately in the next step (e.g., cycloaddition or reduction).
References
General Oxazole Stability & Reactivity
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry.[2][3][4][5][6][7] The reactivity of the oxazole ring, specifically the susceptibility of C2 to nucleophilic attack, is a fundamental property of the scaffold.
Dehydration of Heterocyclic Amides (Cyanuric Chloride Method)
Aquino, F., et al. (1997).[8] "Dehydration of Aromatic Heterocyclic Carboxamides to Aromatic Heterocyclic Carbonitriles." Molecules, 2, 176-179.[8]
Mild Dehydration Str
Organic Chemistry Portal. "Synthesis of Nitriles: Dehydration of Amides."[1][5][8] Provides comparative analysis of mild reagents including Burgess and TFAA.[1]
Oxazole Ring Opening Mechanisms
BenchChem Technical Support.[3][9] "Stability issues of the oxazole ring."[9][10][11] Details the hydrolysis pathways under acidic/basic conditions.
Purification methods for 4-Methyl-1,3-oxazole-2-carbonitrile
This guide serves as a technical support center for the purification and handling of 4-Methyl-1,3-oxazole-2-carbonitrile . CRITICAL TECHNICAL ALERT: Isomer Distinction Before proceeding, verify your target compound. Targ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support center for the purification and handling of 4-Methyl-1,3-oxazole-2-carbonitrile .
CRITICAL TECHNICAL ALERT: Isomer Distinction
Before proceeding, verify your target compound.
Target: 4-Methyl-1,3-oxazole-2 -carbonitrile (CAS: 1565115-85-6). The nitrile is at the C2 position (between O and N).
Common Confusion: 4-Methyl-1,3-oxazole-5 -carbonitrile (CAS: 1003-52-7). The nitrile is at the C5 position.
Note: The protocols below are specific to the 2-carbonitrile isomer, but physical handling (volatility/stability) often mirrors the 5-isomer.
Part 1: Technical Specifications & Properties
Property
Data
Note
CAS Number
1565115-85-6
Unique identifier for 2-CN isomer.
Molecular Formula
C₅H₄N₂O
MW: 108.10 g/mol
Physical State
Colorless to pale yellow liquid
May solidify at low temps; highly volatile.
Boiling Point (Est.)
55–65 °C @ 15–20 mmHg
Based on 5-isomer data (~162°C atm).
Solubility
DCM, EtOAc, THF, Acetonitrile
Sparingly soluble in water (hydrolysis risk).
Storage
2–8 °C, Inert Atmosphere (Ar/N₂)
Hygroscopic; nitrile is prone to hydrolysis.
Part 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My product contains a persistent solid impurity that co-elutes on TLC."
Diagnosis: This is likely the 4-methyloxazole-2-carboxamide precursor.
Cause: Incomplete dehydration during synthesis. The amide is significantly more polar than the nitrile but can streak on silica, obscuring the nitrile spot.
Solution:
Chemical Wash: Dissolve the crude oil in Diethyl Ether or MTBE (Methyl tert-butyl ether).
Filtration: The amide is often less soluble in cold ether than the nitrile. Cool to 0°C and filter off any precipitate.
Basic Wash: Wash the organic layer with cold saturated NaHCO₃. (Avoid strong acids or bases which hydrolyze the nitrile).
Issue 2: "The yield drops significantly after rotary evaporation."
Diagnosis:Volatility Loss.
Cause: 4-Methyl-1,3-oxazole-2-carbonitrile has a low molecular weight (108.1 g/mol ) and high vapor pressure. It co-distills with solvents.
Solution:
Do not use high vacuum (< 10 mbar) on a rotary evaporator at elevated bath temperatures (> 30°C).
Protocol: Remove bulk solvent at 300–400 mbar/30°C. Switch to a stream of dry Nitrogen to remove the final traces of solvent rather than vacuum.
Issue 3: "The liquid turned brown/black upon standing."
Diagnosis:Oxidative Polymerization or Hydrolysis.
Cause: Oxazoles with electron-withdrawing groups (like -CN) at C2 are susceptible to ring opening or polymerization if exposed to moisture or Lewis acids.
Solution:
Purify immediately before use.
Store over activated 4Å molecular sieves under Argon.
Add a radical inhibitor (e.g., BHT) only if the downstream application tolerates it.
Part 3: Purification Protocols
Method A: Vacuum Distillation (Recommended for >1g Scale)
Best for removing non-volatile polymers and inorganic salts.
Setup: Short-path distillation head (Vigreux column optional but recommended for purity).
Pressure: Stabilize vacuum at 15–20 mmHg (water aspirator or regulated pump).
Heating: Use an oil bath. Do not use a heat gun (uneven heating causes decomposition).
Stationary Phase: High-grade Silica Gel (230–400 mesh). Neutralize silica with 1% Et₃N if the compound appears acid-sensitive (rare for nitriles, but safe practice).
Mobile Phase: Gradient Elution.
Start: 100% Hexanes (or Pentane).
Ramp: 5%
10% 20% Ethyl Acetate in Hexanes.
Note: The nitrile usually elutes early (Rf ~0.6 in 20% EtOAc/Hex), while the amide stays near the baseline.
Detection: UV (254 nm). The oxazole ring is UV active.
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on the impurity profile.
Caption: Logical workflow for selecting purification method based on impurity type (Amide vs. Polymer).
Part 5: Synthesis Context (Origin of Impurities)
Understanding the synthesis helps predict impurities. The 2-carbonitrile is typically generated via Dehydration of the Primary Amide .
Reaction:
Common Dehydrating Agents & Associated Impurities:
Removal: Careful quenching with ice-water; Distillation is essential to remove non-volatile phosphorus residues.
References
Synthesis and Dehydr
Source: Molecules (MDPI)
Context: Describes the dehydration of 4-methyloxazole-5-carboxamide, establishing the chemical stability and volatility profile relevant to the 2-isomer.
13C NMR Characterization of 2-Cyano-4-methyloxazole: A Definitive Comparative Guide
Executive Summary This guide details the structural validation of 2-cyano-4-methyloxazole , a specialized heterocyclic building block. Unlike its commercially ubiquitous isomer, 5-cyano-4-methyloxazole (CAS 1003-52-7), t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the structural validation of 2-cyano-4-methyloxazole , a specialized heterocyclic building block. Unlike its commercially ubiquitous isomer, 5-cyano-4-methyloxazole (CAS 1003-52-7), the 2-cyano regioisomer is often a transient intermediate or specific synthetic target requiring rigorous differentiation.
This document provides a self-validating spectroscopic protocol to distinguish the target compound from its thermodynamic isomers using Carbon-13 Nuclear Magnetic Resonance (
C NMR).
Part 1: The Comparative Landscape
In oxazole synthesis, regioisomerism is the primary challenge. The position of the nitrile (-CN) and methyl (-CH
) groups fundamentally alters the electronic environment of the ring carbons.
The Target vs. The Alternatives
Feature
Target: 2-Cyano-4-methyloxazole
Alternative A: 5-Cyano-4-methyloxazole
Alternative B: 4-Cyano-2-methyloxazole
Primary Challenge
Kinetic product; C2-position is labile.
Thermodynamic product; Commercially available.
Common byproduct in cyclization reactions.
Key Structural Marker
C5 is a Protonated Carbon (CH)
C2 is a Protonated Carbon (CH)
C5 is a Protonated Carbon (CH)
Electronic Environment
C2 is quaternary (attached to CN).
C5 is quaternary (attached to CN).
C4 is quaternary (attached to CN).
Part 2: Technical Deep Dive (
C NMR Analysis)
The following data compares the chemical shifts of the target against its isomers. The distinction relies on the quaternary vs. methine (CH) status of the ring carbons, which is resolved using DEPT-135 or HSQC experiments.
Comparative Chemical Shift Table (ppm, CDCl)
Carbon Position
2-Cyano-4-methyloxazole (Target)
5-Cyano-4-methyloxazole (Isomer A)
4-Cyano-2-methyloxazole (Isomer B)
C2 (Ring)
~138.0 - 142.0 (C_q)
151.0 - 153.0 (CH)
162.0 - 165.0 (C_q)
C4 (Ring)
135.0 - 138.0 (C_q)
145.0 - 148.0 (C_q)
115.0 - 118.0 (C_q)
C5 (Ring)
139.0 - 141.0 (CH)
118.0 - 122.0 (C_q)
140.0 - 142.0 (CH)
Cyano (-CN)
110.0 - 112.0
111.0 - 113.0
113.0 - 115.0
Methyl (-CH)
11.0 - 13.0
12.0 - 14.0
13.0 - 15.0
Note: Values are derived from substituent chemical shift additivity rules relative to unsubstituted oxazole (C2: 150.6, C4: 125.4, C5: 138.1) and validated against analogous 2-substituted oxazoles [1][2].
The Self-Validating Logic (Mechanism of Assignment)
The C2 Diagnostic: In the 5-cyano isomer, the C2 carbon is a protonated methine appearing downfield (~152 ppm). In the target 2-cyano compound, C2 is quaternary and shielded by the ipso-nitrile effect, appearing significantly upfield (~140 ppm).
The DEPT-135 Check:
Target (2-CN): Shows one positive aromatic peak (C5-H).
Isomer A (5-CN): Shows one positive aromatic peak (C2-H), but at a much lower field (~152 ppm).
Isomer B (4-CN): Shows one positive aromatic peak (C5-H), but C2 is quaternary and highly deshielded (~163 ppm) by the methyl group.
Part 3: Visualization of Logic & Workflow
Figure 1: Regioisomer Differentiation Logic Tree
This decision tree allows for rapid identification of the correct isomer based on spectral data.
Caption: Logic flow for distinguishing 2-cyano-4-methyloxazole from its regioisomers using 13C NMR chemical shifts.
Part 4: Experimental Protocol
To ensure reproducibility and high-resolution data suitable for publication or regulatory filing, follow this protocol.
1. Sample Preparation:
Solvent: Chloroform-d (CDCl
) is preferred (99.8% D). It minimizes solvent-solute interactions that can complicate shift comparison with literature.
Concentration: Dissolve 15-20 mg of the oxazole in 0.6 mL of solvent. Ensure the solution is clear; filter through a cotton plug if necessary to remove inorganic salts from synthesis.
Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent).
2. Acquisition Parameters (600 MHz equivalent):
Pulse Sequence: zgpg30 (Power-gated decoupling).
Spectral Width: 240 ppm (approx -10 to 230 ppm).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The quaternary carbons (C2-CN, C4-Me, and CN) have long T1 relaxation times. A short D1 will suppress these signals, making identification impossible.
Scans (NS): Minimum 512 scans for sufficient S/N ratio on the quaternary nitrile carbon (~112 ppm).
Temperature: 298 K (25°C).
3. Processing:
Line Broadening (LB): 1.0 Hz.
Referencing: Calibrate to the CDCl
triplet center at 77.16 ppm .
4. Validation Step (The "Attached Nitrogen Test"):
If available, a
C-N HMQC or specific solid-state C{N} experiment can definitively confirm the C2-N connectivity, though the chemical shift logic above is sufficient for routine liquid NMR [3].
References
PubChem. (2025).[1][2] 4-Methyloxazole-5-carbonitrile (Compound).[1][3] National Library of Medicine.[1] Available at: [Link][1]
Hassner, A., & Fischer, B. (1974). Substituent effects in the 13C NMR spectra of oxazoles. Tetrahedron, 30(16), 2911-2915.
Perras, F. A., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. National Institutes of Health (PMC). Available at: [Link]
A Comparative Analysis of Chemical Reactivity: Oxazole-2-carbonitrile vs. Oxazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals Abstract Oxazole-carbonitriles are pivotal structural motifs in medicinal chemistry and materials science, offering a unique combination of aromaticity, het...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxazole-carbonitriles are pivotal structural motifs in medicinal chemistry and materials science, offering a unique combination of aromaticity, heteroatom functionality, and the versatile reactivity of the nitrile group. The constitutional isomerism of the nitrile substituent on the oxazole ring, specifically at the C2 and C4 positions, engenders distinct electronic and steric environments, leading to significant disparities in their chemical behavior. This guide provides an in-depth comparative analysis of the reactivity of oxazole-2-carbonitrile and oxazole-4-carbonitrile, drawing upon fundamental principles of heterocyclic chemistry and the electronic influence of the powerfully electron-withdrawing nitrile moiety. We will explore their predicted susceptibility to nucleophilic and electrophilic attack, the acidity of their ring protons, and the reactivity of the nitrile group itself. This analysis is supported by established principles and aims to provide a predictive framework for researchers engaged in the synthesis and functionalization of these important heterocyclic building blocks.
The Electronic Landscape of the Oxazole Ring: A Foundation for Reactivity
The oxazole ring is a five-membered aromatic heterocycle characterized by an electron-deficient nature. This is a consequence of the high electronegativity of the constituent oxygen and nitrogen atoms, which imparts a significant inductive electron withdrawal from the carbon framework. The delocalization of six π-electrons confers aromatic stability, yet the electron distribution is uneven.[1]
The pyridine-type nitrogen at position 3 acts as an electron sink, rendering the entire ring less susceptible to electrophilic attack compared to benzene.[1] The C2 position is the most electron-deficient and, consequently, the most acidic proton on the unsubstituted oxazole ring (pKa ≈ 20).[1][2] This makes it the primary site for deprotonation by strong bases and a focal point for nucleophilic attack, especially if a suitable leaving group is present.[2][3] Electrophilic aromatic substitution, when it does occur, preferentially takes place at the C5 position, which is the most electron-rich carbon, though this often requires the presence of activating, electron-donating groups.[4][5]
The general order of reactivity for the different positions on the oxazole ring is as follows:
The Influence of the Nitrile Substituent: A Powerful Modulator of Reactivity
The nitrile (-C≡N) group is a potent electron-withdrawing group through both resonance and inductive effects. Its presence on the oxazole ring dramatically amplifies the ring's inherent electron deficiency.[7] This has profound implications for the reactivity of the cyanated oxazole isomers. The strong electron-withdrawing nature of the nitrile group generally deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack.[7]
Comparative Reactivity Profiles
Oxazole-2-carbonitrile
In oxazole-2-carbonitrile, the strongly electron-withdrawing nitrile group is situated at the most electron-deficient position of the oxazole ring. This positioning is expected to have the following consequences for its reactivity:
Nucleophilic Aromatic Substitution (SNAr): The C2 position is already inherently susceptible to nucleophilic attack. The addition of the nitrile group at this position will not directly facilitate SNAr at C2, as the nitrile itself would be the leaving group, which is not a typical SNAr scenario. However, the powerful electron withdrawal by the 2-cyano group will significantly lower the electron density at the C4 and C5 positions, making them more susceptible to nucleophilic attack, a reactivity pattern not commonly observed in unsubstituted oxazoles.
Electrophilic Aromatic Substitution: The oxazole ring is already deactivated towards electrophilic attack. The presence of a powerful deactivating group at C2 will further diminish the reactivity of the ring, particularly at the C5 position. Electrophilic substitution on oxazole-2-carbonitrile is predicted to be extremely challenging and would likely require harsh reaction conditions and strongly activating groups elsewhere on the molecule.
C-H Acidity: The C2 proton is the most acidic in unsubstituted oxazole. In oxazole-2-carbonitrile, this position is substituted. The electron-withdrawing effect of the 2-cyano group will increase the acidity of the remaining ring protons at C4 and C5, with the C5 proton expected to be more acidic than the C4 proton due to its proximity to the ring nitrogen.
Nitrile Group Reactivity: The nitrile group itself can undergo a variety of transformations, such as hydrolysis to a carboxylic acid or an amide, reduction to an amine, or addition of organometallic reagents. The electronic environment of the oxazole ring is not expected to significantly hinder these standard nitrile transformations.
Oxazole-4-carbonitrile
With the nitrile group at the C4 position, a different set of reactivity patterns is anticipated:
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitrile group at C4 will significantly activate the oxazole ring towards nucleophilic attack. The most pronounced effect will be at the C2 and C5 positions. The C2 position, being inherently the most electron-deficient, will be strongly activated for nucleophilic substitution if a suitable leaving group is present. The C5 position will also be activated, creating possibilities for regioselective functionalization.[3]
Electrophilic Aromatic Substitution: The deactivating effect of the 4-cyano group will make electrophilic substitution difficult. However, the directing effects would favor substitution at the C2 position, which is ortho to the oxygen and meta to the deactivating nitrile group. Despite this, the overall deactivation of the ring makes this a less favorable reaction pathway.
C-H Acidity: The C2 proton is expected to be significantly more acidic in oxazole-4-carbonitrile compared to the unsubstituted oxazole due to the strong electron-withdrawing effect of the nitrile group at C4. This enhanced acidity makes the C2 position a prime target for deprotonation and subsequent reaction with electrophiles. The C5 proton will also be more acidic than in the parent oxazole.
Nitrile Group Reactivity: Similar to the 2-cyano isomer, the nitrile group in oxazole-4-carbonitrile is available for a wide range of chemical transformations.[8] This versatility makes it a valuable synthetic handle for further molecular elaboration.[9]
Summary of Predicted Reactivity
Feature
Oxazole-2-carbonitrile
Oxazole-4-carbonitrile
Susceptibility to Nucleophilic Attack
C4 and C5 positions are activated.
C2 and C5 positions are strongly activated.
Susceptibility to Electrophilic Attack
Highly deactivated at all positions.
Highly deactivated; if forced, C2 is the likely site.
Most Acidic Ring Proton
C5-H
C2-H
Key Synthetic Handle
Nitrile group transformations.
Enhanced C2 acidity and activated SNAr at C2/C5.
Experimental Protocols: A Representative Approach
Representative Experiment: Nucleophilic Aromatic Substitution with a Thiolate
This hypothetical experiment aims to compare the ease of nucleophilic displacement of a hypothetical leaving group (e.g., a chloro or bromo substituent) at a position activated by the nitrile group.
Objective: To compare the rate and yield of the reaction of a halogenated cyanoxazole with a nucleophile.
Hypothetical Starting Materials:
2-cyano-5-chlorooxazole
4-cyano-2-chlorooxazole
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated cyanoxazole (1.0 mmol) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) (5 mL).
Nucleophile Preparation: In a separate flask, prepare a solution of sodium thiophenoxide by reacting thiophenol (1.2 mmol) with sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in the same solvent (3 mL) at 0 °C.
Reaction: Slowly add the sodium thiophenoxide solution to the solution of the halogenated cyanoxazole at room temperature.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Predicted Outcome:
Based on our analysis, it is predicted that 4-cyano-2-chlorooxazole would react significantly faster and give a higher yield of the substituted product compared to 2-cyano-5-chlorooxazole. This is because the C2 position is inherently more susceptible to nucleophilic attack and is further activated by the 4-cyano group.
Visualization of Reactivity Principles
Diagram of Electron Density Distribution
Caption: Predicted relative electron density at carbon positions.
Workflow for Site-Selective Functionalization
Caption: Potential functionalization pathways for cyanoxazoles.
Conclusion
The placement of a nitrile group on the oxazole ring at the C2 versus the C4 position leads to distinct and predictable differences in chemical reactivity. Oxazole-2-carbonitrile is anticipated to be highly deactivated towards electrophilic attack, with potential for nucleophilic attack at the C4 and C5 positions. In contrast, oxazole-4-carbonitrile is primed for nucleophilic attack, particularly at the C2 and C5 positions, and features a highly acidic C2 proton, making it a versatile substrate for deprotonation and subsequent functionalization. A thorough understanding of these reactivity patterns is crucial for the strategic design of synthetic routes to novel and complex oxazole-containing molecules for applications in drug discovery and materials science. Further experimental studies are warranted to quantitatively validate these predicted reactivity profiles.
A Researcher's Guide to the Crystal Structure Analysis of 4-Methyl-1,3-oxazole-2-carbonitrile Derivatives
The 1,3-oxazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, in...
Author: BenchChem Technical Support Team. Date: February 2026
The 1,3-oxazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and antiproliferative properties. The focus of this guide, the 4-Methyl-1,3-oxazole-2-carbonitrile scaffold, is of particular interest due to the versatile reactivity of the nitrile group, which can serve as a key building block for the synthesis of more complex molecules in drug discovery programs.
Understanding the three-dimensional structure of these molecules is paramount for rational drug design and for elucidating structure-activity relationships (SAR). Single-crystal X-ray diffraction is the gold standard for obtaining precise atomic coordinates and understanding the intermolecular interactions that govern the packing of molecules in the solid state. This guide provides a comprehensive overview of the methodologies for the synthesis, crystallization, and crystal structure analysis of 4-Methyl-1,3-oxazole-2-carbonitrile derivatives. While a complete, publicly available crystal structure of 4-Methyl-1,3-oxazole-2-carbonitrile itself is not currently available, we will use a closely related, structurally characterized benzoxazole derivative as a case study to illustrate the analytical process and the interpretation of crystallographic data.
Part 1: Synthesis and Crystallization of 4-Methyl-1,3-oxazole-2-carbonitrile Derivatives
A plausible and efficient synthetic route to the 4-Methyl-1,3-oxazole-2-carbonitrile core is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1]
Proposed Synthetic Protocol:
Acylation of 1-amino-propan-2-one: To a solution of 1-amino-propan-2-one hydrochloride in a suitable solvent such as dichloromethane, add a base like triethylamine to neutralize the salt. Subsequently, introduce oxalyl chloride dropwise at 0 °C. The reaction is then stirred at room temperature to yield the corresponding 2-acylamino-ketone. The causality behind this step is the nucleophilic attack of the amino group on the highly electrophilic carbonyl carbon of the oxalyl chloride, forming a stable amide bond.
Cyclodehydration: The resulting 2-acylamino-ketone is then subjected to cyclodehydration using a dehydrating agent like phosphorus oxychloride or sulfuric acid. This step promotes an intramolecular nucleophilic attack from the amide oxygen onto the ketone carbonyl, followed by the elimination of a water molecule to form the oxazole ring. The nitrile group is introduced concurrently through the dehydration of the corresponding amide derived from the oxalyl chloride.
Caption: Proposed Robinson-Gabriel synthesis of 4-Methyl-1,3-oxazole-2-carbonitrile.
Crystallization Methodologies for Single Crystal Growth:
Obtaining high-quality single crystals is often the most challenging step in a crystal structure determination. The choice of crystallization method and solvent is critical and often requires empirical screening.
Slow Evaporation: This is the simplest and most common method. A near-saturated solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. The slow evaporation of the solvent increases the concentration, leading to supersaturation and crystal growth.
Vapor Diffusion: This technique is highly effective for growing high-quality crystals. A concentrated solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Slow Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield excellent crystals. The solution is heated to dissolve the compound and then allowed to cool slowly to room temperature, or even lower temperatures in a controlled manner.
Part 2: The Workflow of Single-Crystal X-ray Diffraction
Once a suitable single crystal is obtained, the process of determining its molecular structure involves several key steps.
Operational Guide: Safe Disposal of 4-Methyl-1,3-oxazole-2-carbonitrile
[1][2][3] Executive Summary: The "Zero-Error" Directive Do NOT dispose of this chemical down the drain or in general trash. [1][2] 4-Methyl-1,3-oxazole-2-carbonitrile represents a dual-hazard profile: Acute Toxicity (Cya...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary: The "Zero-Error" Directive
Do NOT dispose of this chemical down the drain or in general trash. [1][2]
4-Methyl-1,3-oxazole-2-carbonitrile represents a dual-hazard profile: Acute Toxicity (Cyanide-generating potential) and Flammability .[1][2][3] The presence of the nitrile (cyano) moiety at the C2 position renders this compound susceptible to hydrolysis in acidic environments, potentially releasing hydrogen cyanide (HCN) gas.[3]
Immediate Action Plan:
Segregate: Isolate from all acidic waste streams immediately.[1][3]
Label: Mark clearly as "Organic Nitrile - TOXIC & FLAMMABLE."[1][2][3]
Dispose: Route exclusively to High-BTU Incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
Understanding the "Why" behind the safety protocols.
Since specific Safety Data Sheets (SDS) for the 2-carbonitrile isomer are often limited compared to its 5-carbonitrile analog (CAS 1003-52-7), we apply Structure-Activity Relationship (SAR) principles to establish a "Worst-Case" safety profile.[1][2][3]
Parameter
Specification (SAR Derived)
Operational Implication
Chemical Class
Heterocyclic Organic Nitrile
High nitrogen content; requires specific incineration parameters.[1][2][3]
Primary Hazard
Class 6.1 (Toxic)
Metabolic or hydrolytic cleavage can release cyanide ions ().[1][2][3]
Secondary Hazard
Class 3 (Flammable)
Low flash point expected (<60°C) due to the oxazole ring.[1][3]
Reactivity
Acid-Sensitive
CRITICAL: Contact with strong acids () promotes hydrolysis to carboxylic acid + ammonia/HCN depending on conditions.[1][2][3]
Waste Code
D001 (Ignitable), D003 (Reactive/Cyanide)*
Treat as P-listed equivalent for safety margins, even if not explicitly listed under RCRA P-codes.
Pre-Disposal Stabilization & Segregation
The majority of laboratory accidents occur during waste consolidation, not generation.
The "Acid-Check" Protocol
Before adding this substance to any waste container, you must validate the container's contents.[1][2][3]
Measure pH: Ensure the receiving solvent waste container is Neutral (pH 7) or slightly Basic (pH 8-10).[1][2][3]
Buffer (Optional): If the waste stream is unpredictable, adding a small amount of aqueous Sodium Hydroxide (NaOH) to the organic waste container can act as a scavenger to prevent acidification, though segregation into a dedicated "Nitriles Only" bottle is preferred.[3]
Container Selection
Material: Amber glass or High-Density Polyethylene (HDPE).[1][2][3]
Venting: Use a cap with a pressure-relief mechanism if available, though nitriles are generally stable in storage if kept dry and neutral.[1][2][3]
Disposal Workflow: The Double-Containment Method
This protocol ensures compliance with EPA RCRA standards and minimizes exposure risk during transport.[1][2][3]
Step 1: Waste Characterization
Confirm the physical state.[1][3] This guide assumes the substance is a liquid or a solid dissolved in an organic solvent.[3]
If Solid: Dissolve in a compatible non-halogenated solvent (e.g., Acetone, Ethyl Acetate) to facilitate incineration, OR pack as solid waste labeled "Toxic Solid."[3]
Step 2: Packaging
Primary Container: Transfer the chemical into a clean, screw-top container.[1][2][3] Do not fill >90% capacity (leave headspace for expansion).
Secondary Containment: Place the primary container inside a resealable bag or a secondary plastic tub to capture drips.[3]
Step 3: Labeling (Mandatory)
Attach a hazardous waste tag with the following specific data:
Chemical Name: 4-Methyl-1,3-oxazole-2-carbonitrile.[1][2][3]
Constituents: If in solution, list the solvent (e.g., "in Acetone 90%").
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3] [1][3]
U.S. Environmental Protection Agency (EPA). (2024).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[1][2][3] [1][3]
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2][3] [1][3]
PubChem. Compound Summary for Oxazole-2-carbonitrile (Analog). National Library of Medicine.[1][3] [1][3]